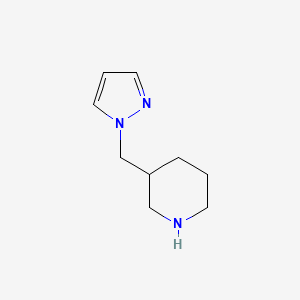

1-(ピラゾール-1-イルメチル)ピペリジン

概要

説明

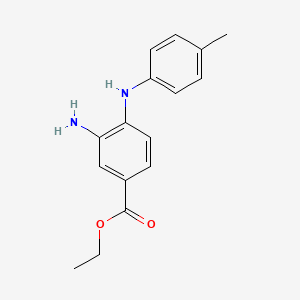

The compound “3-((1H-Pyrazol-1-yl)methyl)piperidine” is a complex organic molecule. It is related to the family of pyrazole compounds, which are five-membered aromatic heterocycles containing two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds can involve various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, new 3-monosubstituted acetylacetone ligands were synthesized and used as supporting ligands for new copper(II) and copper(I) phosphane complexes .Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The new 3-monosubstituted acetylacetone ligands, 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HL acPz) and 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HL acPzMe), were used as supporting ligands for new copper(II) and copper(I) phosphane complexes .Chemical Reactions Analysis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reactivity of these new compounds was investigated and new compounds were obtained in basic conditions via the retro-Claisen reaction of related 3-monosubstituted acetylacetone .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structure. For instance, the new 3-monosubstituted acetylacetone ligands were characterized by CHN analysis, 1H-NMR, 13C-NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) .科学的研究の応用

配位化学および金属錯体の形成

“1-(ピラゾール-1-イルメチル)ピペリジン” は、ピラゾール部分を基にした N,O-ドナーリガンドを用いた新しい銅錯体の合成に用いられてきました 。これらのリガンドは、配位化学において重要な、銅 (II) および銅 (I) ホスフィン錯体の形成を支援します。リガンドと錯体は、様々な分光学的手法とX線結晶構造解析によって特徴付けられており、配位化合物におけるさらなる探求の可能性を示唆しています。

癌治療のための細胞毒性薬

この化合物の誘導体は、潜在的な細胞毒性スキャフォールドとして設計および合成されてきました 。これらの誘導体は、ヒト乳癌細胞株に対するin vitro細胞生存率/細胞毒性研究で有望な結果を示しました。一部の誘導体は、標準薬であるシスプラチンよりも優れたIC50値で細胞毒性を示し、癌治療薬としての可能性を示しています。

ジペプチジルペプチダーゼ4阻害剤

この化合物は、非ラセミγ-二環式ヘテロアリールピペラジンおよびヘテロアリールピペリジン置換プロリルチアゾリジンの調製における中間体として使用されてきました 。これらは、糖尿病の治療において重要な、選択的で経口投与可能なジペプチジルペプチダーゼ4阻害剤です。

生物活性ピペリジンの合成

“1-(ピラゾール-1-イルメチル)ピペリジン”から誘導されたものを含むピペリジン誘導体は、製薬業界で重要な役割を果たしています 。それらは20種類以上の医薬品とアルカロイドに存在します。これらの誘導体の合成には、様々な分子内反応および分子間反応が含まれており、生物活性化合物の形成につながります。

ピラゾール系薬剤の開発

“1-(ピラゾール-1-イルメチル)ピペリジン”の一部であるピラゾールコアは、多くの市販薬および臨床薬において重要です 。ピラゾール誘導体は、幅広い生物活性を持っており、癌、呼吸器疾患、感染症、神経疾患などの病気の治療に使用されます。

疾患治療のためのピラゾロ[3,4-b]ピリジン骨格

ピラゾール部分は、様々な生物医学的応用を持つ化合物の合成に使用されてきたピラゾロ[3,4-b]ピリジン骨格にも不可欠です 。これには、重要な生物活性指標を持つ疾患の治療が含まれており、医薬品化学におけるピラゾール成分の汎用性を示しています。

作用機序

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

It is known that pyrazole derivatives can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((1H-Pyrazol-1-yl)methyl)piperidine . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.

Safety and Hazards

将来の方向性

The future directions for research on pyrazole compounds are likely to involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

生化学分析

Biochemical Properties

3-((1H-Pyrazol-1-yl)methyl)piperidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper complexes, forming stable compounds that can be characterized by various spectroscopic techniques

Cellular Effects

The effects of 3-((1H-Pyrazol-1-yl)methyl)piperidine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrazole compounds, such as 3-((1H-Pyrazol-1-yl)methyl)piperidine, exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . These effects are mediated through the modulation of specific cellular pathways and the regulation of gene expression.

Molecular Mechanism

At the molecular level, 3-((1H-Pyrazol-1-yl)methyl)piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and stability . Understanding these molecular mechanisms is crucial for developing new therapeutic agents based on this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((1H-Pyrazol-1-yl)methyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo various chemical transformations, affecting their activity and potency . Monitoring these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-((1H-Pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.

Metabolic Pathways

3-((1H-Pyrazol-1-yl)methyl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall activity and efficacy . Studying these metabolic pathways is essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 3-((1H-Pyrazol-1-yl)methyl)piperidine within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-((1H-Pyrazol-1-yl)methyl)piperidine affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

特性

IUPAC Name |

3-(pyrazol-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h2,5-6,9-10H,1,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVBYKCAAHNALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397247.png)

![Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1397251.png)

![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)

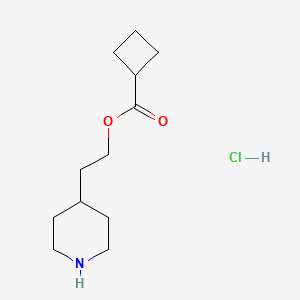

![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)

![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)

![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)

![Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397267.png)